![molecular formula C22H23N5O2 B2538858 7-(4-etoxifenil)-5-metil-N-(o-tolil)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida CAS No. 727391-40-4](/img/structure/B2538858.png)

7-(4-etoxifenil)-5-metil-N-(o-tolil)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

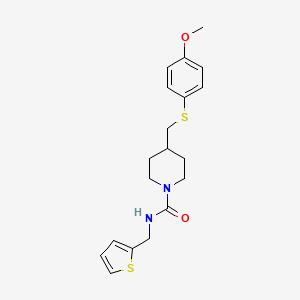

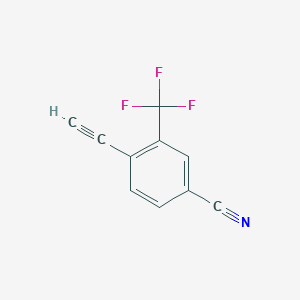

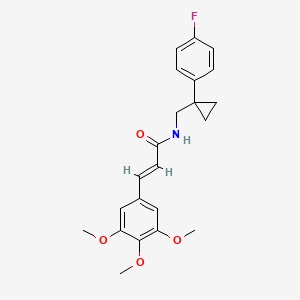

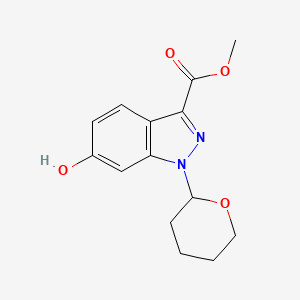

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.

BenchChem offers high-quality 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Agonistas inversos de RORγt: Estos compuestos actúan como agonistas inversos de RORγt, que desempeñan un papel crucial en la regulación inmunitaria y las enfermedades autoinmunitarias.

b. Inhibidores de PHD-1 y JAK: Las 1,2,4-triazolo[1,5-a]piridinas se han investigado como inhibidores de PHD-1 (proteína que contiene dominio de hidroxilasa de prolina 1) y de las enzimas JAK (cinasa de Janus). Estas enzimas están implicadas en diversas enfermedades, incluidos el cáncer y los trastornos inflamatorios.

c. Trastornos cardiovasculares: Estos compuestos encuentran aplicaciones en el tratamiento de trastornos cardiovasculares, potencialmente debido a sus efectos sobre vías de señalización específicas.

d. Diabetes tipo 2: Las investigaciones sugieren que las 1,2,4-triazolo[1,5-a]piridinas pueden tener potencial terapéutico en el manejo de la diabetes tipo 2.

e. Trastornos hiperproliferativos: Sus propiedades antiproliferativas los convierten en candidatos interesantes para trastornos hiperproliferativos, como ciertos tipos de cáncer.

Ciencias de los materiales

Más allá de la medicina, las 1,2,4-triazolo[1,5-a]piridinas tienen aplicaciones en las ciencias de los materiales:

a. Electrónica orgánica: Estos compuestos pueden incorporarse a dispositivos electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).

b. Emisores fluorescentes: Los investigadores han explorado su uso como emisores fluorescentes, especialmente en emisores bipolares de azul profundo. Sus modos de empaquetado únicos pueden facilitar el transporte de portadores .

Otras aplicaciones

Las 1,2,4-triazolo[1,5-a]piridinas también se han investigado en otros contextos:

a. Complejos de rutenio: Sirven como reactivos para la síntesis de complejos de rutenio (II)-Hmtpo.

b. Unión al ARN TAR del VIH: Los estudios han explorado su actividad farmacológica relacionada con la unión al ARN TAR del VIH .

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play significant roles in various biological processes, including immune response regulation (RORγt), oxygen sensing in cells (PHD-1), and signal transduction in immune cells (JAK1 and JAK2) .

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like camp phosphodiesterase (pde) in the cardiovascular system . Inhibition of these enzymes can lead to increased levels of cAMP, which can have various downstream effects, such as vasodilation .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The search results suggest that uptake, translocation, and metabolism play key roles in modulating the activity of similar [1,2,4]triazolo[1,5-a]pyrimidines . These factors can significantly impact the bioavailability of the compound.

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects , suggesting that this compound may also have potential neurological applications.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Propiedades

IUPAC Name |

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJMUOJJCABGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538787.png)

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)

![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)